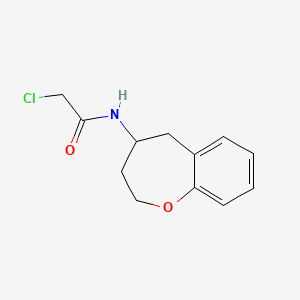
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzoxepine ring fused with a chloroacetamide moiety, makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide typically involves the following steps:
-
Formation of the Benzoxepine Ring: : The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
-
Introduction of the Chloroacetamide Group: : The chloroacetamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxepine intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxepine ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the chloroacetamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The chloro group in the chloroacetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. This reaction is often carried out in the presence of a base, such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, amines, thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized benzoxepine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
-
Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological studies, the compound has been investigated for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further research in drug discovery.
-
Medicine: : Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential.
-
Industry: : The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
-
Molecular Targets: : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
-
Pathways Involved: : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: : This compound shares a similar chloroacetamide moiety but differs in the ring structure. The presence of a quinoline ring instead of a benzoxepine ring results in different chemical and biological properties .
-
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide: : This compound features a benzazepine ring and exhibits different pharmacological activities compared to the benzoxepine derivative .
-
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: : These compounds have a pyridoindole ring system and are known for their anticancer activities. The structural differences lead to variations in their biological effects .
Properties
IUPAC Name |
2-chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-10-5-6-16-11-4-2-1-3-9(11)7-10/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTJLCBASILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
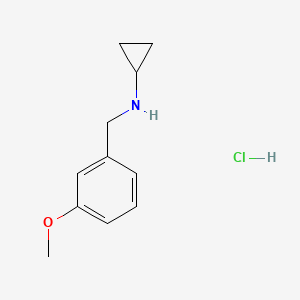
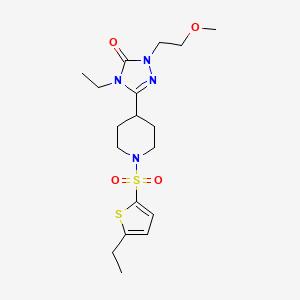

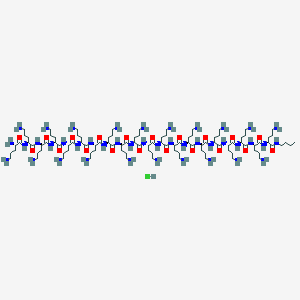
![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)
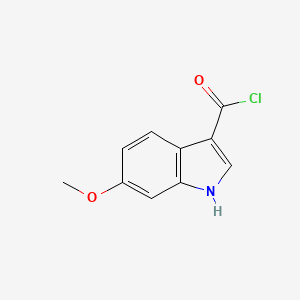
![2-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2619326.png)
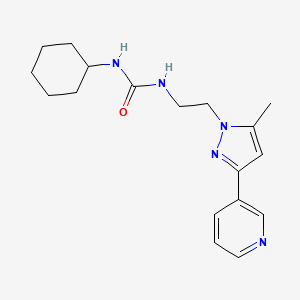
![N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B2619329.png)
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2619335.png)
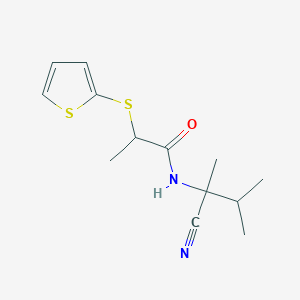
![ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
